molecular formula C14H10Cl2FN3S B6201474 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 2694744-98-2

4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B6201474
CAS No.: 2694744-98-2
M. Wt: 342.2
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Description

4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a chloropyridine moiety, a fluorophenyl group, and a thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and a halogenated ketone or aldehyde.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a chloropyridine derivative reacts with the thiazole intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **4-(6-chloropyridin-3-yl)-N-

Properties

CAS No.

2694744-98-2

Molecular Formula

C14H10Cl2FN3S

Molecular Weight

342.2

Purity

95

Origin of Product

United States

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